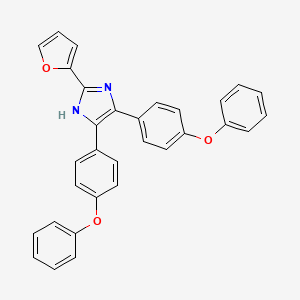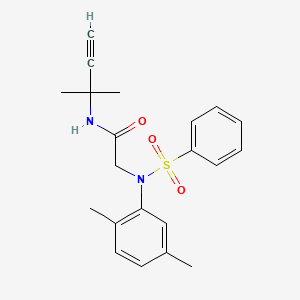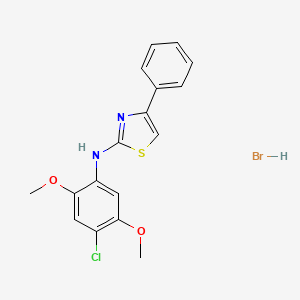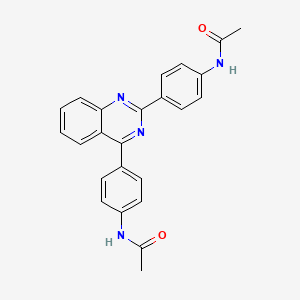
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. FIPI is a potent inhibitor of phospholipase D (PLD), which is an essential enzyme involved in several cellular processes, including membrane trafficking, signal transduction, and cell proliferation.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to play a critical role in tumor growth and metastasis. FIPI's ability to inhibit this compound makes it a promising candidate for the development of novel cancer therapeutics. In neuroscience, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, including respiratory syncytial virus and hepatitis C virus.
Mecanismo De Acción
FIPI exerts its inhibitory effects on 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to choline and phosphatidic acid. This inhibition leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in several cellular processes.
Biochemical and Physiological Effects:
FIPI's inhibition of this compound has several biochemical and physiological effects. In cancer cells, FIPI has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth and metastasis. In neurons, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, leading to improvements in learning and memory. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, leading to a decrease in viral load and improved patient outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages and limitations for lab experiments. Its ability to selectively inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and specificity can also make it challenging to use in certain experiments, and its complex synthesis process can limit its availability and accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of FIPI. One potential area of research is the development of novel cancer therapeutics that target 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole using FIPI or other this compound inhibitors. Another area of research is the use of FIPI in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the potential applications of FIPI in infectious diseases warrant further investigation, particularly in the development of antiviral therapies. Overall, the study of FIPI has the potential to lead to significant advancements in various fields and improve patient outcomes.
Métodos De Síntesis
FIPI can be synthesized by a multi-step process that involves the reaction of 2-furaldehyde with 4-phenoxybenzyl bromide to form the intermediate compound, which is then reacted with 4-bromoaniline to yield the final product. The synthesis of FIPI is a challenging process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Propiedades
IUPAC Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O3/c1-3-8-24(9-4-1)35-26-17-13-22(14-18-26)29-30(33-31(32-29)28-12-7-21-34-28)23-15-19-27(20-16-23)36-25-10-5-2-6-11-25/h1-21H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLNVQWIODJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CO4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)

![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)

![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)